4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
説明
This compound is a benzamide derivative featuring a sulfonyl-linked 3,4-dihydroisoquinoline moiety and a thiazole ring substituted with a 4-propoxyphenyl group. The dihydroisoquinoline scaffold is known for its bioactivity in neurological and anticancer contexts, while the thiazole ring is a common pharmacophore in drug design. The compound’s synthesis likely involves coupling a sulfonated dihydroisoquinoline intermediate with a 4-(4-propoxyphenyl)thiazol-2-amine derivative, analogous to methods in and .
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S2/c1-2-17-35-24-11-7-21(8-12-24)26-19-36-28(29-26)30-27(32)22-9-13-25(14-10-22)37(33,34)31-16-15-20-5-3-4-6-23(20)18-31/h3-14,19H,2,15-18H2,1H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFPULHLNYTYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" generally involves multi-step organic reactions:
Step 1: Formation of 3,4-Dihydroisoquinoline Derivative
Reagents and Conditions: Isoquinoline precursor, hydrogenation catalysts (e.g., Pd/C), hydrogen gas.
Reaction: Hydrogenation to produce 3,4-dihydroisoquinoline.
Step 2: Sulfonylation
Reagents and Conditions: Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane).
Reaction: Formation of sulfonyl chloride derivative of 3,4-dihydroisoquinoline.
Step 3: Thiazolyl Benzamide Formation
Reagents and Conditions: 4-(4-Propoxyphenyl)thiazole-2-amine, coupling reagents (e.g., EDC, HOBt), solvent (e.g., DMF).
Reaction: Coupling reaction to attach thiazole moiety to benzamide.
Step 4: Final Assembly
Reagents and Conditions: Combining sulfonylated dihydroisoquinoline with the thiazolyl benzamide, using appropriate coupling reagents.
Reaction: Final product formation through a series of condensation and purification steps.
Industrial Production Methods
The industrial production of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" typically involves scaling up the laboratory synthesis using continuous flow chemistry, ensuring high purity and yield through process optimization and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation:
Reagents: Oxidizing agents like PCC or m-CPBA.
Products: Oxidized derivatives depending on the reaction site.
Reduction:
Reagents: Reducing agents like LiAlH4 or NaBH4.
Products: Reduced analogs, possibly affecting the sulfonyl or thiazole moiety.
Substitution:
Reagents: Nucleophiles or electrophiles, depending on the substitution site.
Products: Varied substitution products altering the functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, m-CPBA
Reducing agents: LiAlH4, NaBH4
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Major Products
Oxidized derivatives
Reduced analogs
Substituted compounds depending on the reacting functional group
科学的研究の応用
Pharmacological Applications
-
Dopamine Receptor Modulation :
- The compound acts as a positive allosteric modulator of the dopamine D1 receptor. This modulation is significant for the treatment of neurological disorders such as Parkinson's disease and schizophrenia , where dopamine signaling is disrupted. Studies indicate that it may alleviate cognitive impairments associated with these conditions and improve motor functions in Parkinson's patients .
-
Anti-Cancer Activity :
- Research has identified related compounds that inhibit aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer progression. The structural characteristics of the compound allow it to bind effectively within the active site of this enzyme, suggesting potential for developing targeted cancer therapies .
- Neuroprotective Effects :
Case Study 1: Treatment of Parkinson’s Disease
A clinical trial investigated the efficacy of compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide in patients with Parkinson's disease. Results indicated significant improvements in motor symptoms and cognitive function, supporting its use as a potential therapeutic agent.
Case Study 2: Cancer Inhibition
In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines by inhibiting AKR1C3 activity. The IC50 values were found to be in the low nanomolar range, indicating high potency .
作用機序
The compound's mechanism of action involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their function.
Pathways: Inhibition or activation of biochemical pathways, leading to therapeutic effects or biological responses.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
*Estimated based on structural similarity to –13.
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound improves aqueous solubility compared to methyl-linked dihydroisoquinoline derivatives (e.g., compounds ). However, the propoxyphenyl-thiazole moiety introduces moderate lipophilicity, balancing membrane permeability.
- Stability : Sulfonyl linkages (as in the target) are more hydrolytically stable than ester or amide-based analogues (e.g., ’s ethyl benzoates ).
Key Differentiators
Sulfonyl vs.
Thiazole Substituents : The 4-propoxyphenyl group offers a unique balance of lipophilicity and steric bulk, distinct from methoxy/ethoxy substituents in analogues (–14 ).
Metabolic Stability: The dihydroisoquinoline-sulfonyl-thiazole architecture may resist cytochrome P450 oxidation better than alkylsulfonyl derivatives (e.g., ).
生物活性
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.55 g/mol. The structure includes several functional groups that contribute to its biological activity, including:
- Dihydroisoquinoline moiety : Known for its role in various pharmacological activities.
- Sulfonamide group : Often linked to antibacterial and anti-inflammatory properties.
- Thiazole ring : Associated with diverse biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups can inhibit specific enzymes, such as carbonic anhydrases and aldose reductases, which are implicated in various diseases, including diabetes and cancer .
- Modulation of Signaling Pathways : The thiazole component may interact with signaling pathways involved in inflammation and cell proliferation, potentially leading to anti-inflammatory effects.
- Antimicrobial Activity : The structural components suggest potential activity against bacterial pathogens by disrupting essential cellular processes .
In Vitro Studies
Several studies have evaluated the in vitro biological activity of similar compounds derived from the same structural framework:
- A study on related sulfonamide derivatives demonstrated significant inhibition of aldo-keto reductase AKR1C3, an enzyme linked to cancer progression. The IC50 values indicated potent activity in the low nanomolar range .
- Another investigation into thiazole-containing compounds revealed their ability to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Anti-Cancer Activity : In a series of experiments focused on breast and prostate cancer cell lines, compounds similar to the target molecule exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the unique binding interactions facilitated by the dihydroisoquinoline and sulfonamide groups .
- Anti-Microbial Effects : Research has shown that derivatives with thiazole rings significantly inhibited bacterial growth in various strains, highlighting their potential as new antibiotics .
Data Summary
Q & A
Q. Intermediate Characterization :
- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹, thiazole C=N ~1650 cm⁻¹) .
- NMR Analysis : Key signals include aromatic protons (δ 7.0–8.5 ppm), thiazole C-H (δ 6.5–7.5 ppm), and sulfonamide NH (δ 10–12 ppm, broad) .
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺) .
Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers expect?
Q. Basic Research Focus
- 1H/13C NMR :
- Thiazole ring protons appear as doublets (δ 6.5–7.5 ppm) due to coupling with adjacent carbons .
- The 4-propoxyphenyl group shows a triplet for the OCH2 (δ 3.8–4.2 ppm) and a multiplet for the aromatic protons .
- Sulfonyl-linked isoquinoline protons exhibit distinct diastereotopic splitting in the 3,4-dihydro region (δ 2.8–3.5 ppm) .
- High-Resolution MS : Exact mass matching within 5 ppm error confirms molecular formula .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms sulfonamide bond geometry .
How can molecular docking and QSAR studies predict the biological targets of this compound, and what validation steps are necessary?
Q. Advanced Research Focus
- Target Selection : Prioritize receptors like kinases or GPCRs based on structural analogs (e.g., thiazole-containing inhibitors in ).
- Docking Workflow :
- Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB structure).
- Use AutoDock Vina or Glide for flexible docking, focusing on binding pocket residues (e.g., hydrophobic interactions with thiazole and π-stacking with benzamide) .
- QSAR Validation :
- Build models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- Cross-validate with experimental IC50 data (if available) to refine predictive accuracy .
- Experimental Validation : Confirm docking predictions via enzymatic assays (e.g., kinase inhibition) or cellular uptake studies .
What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Q. Advanced Research Focus
- Purity Assessment : Re-examine compound purity via HPLC (>98%) to rule out impurities affecting in vivo results .
- Metabolic Stability : Perform liver microsome assays to identify rapid metabolism (e.g., sulfonamide cleavage) .
- Formulation Optimization : Improve bioavailability using lipid-based carriers or cyclodextrin complexes to enhance solubility .
- Orthogonal Assays : Compare results across multiple models (e.g., 3D tumor spheroids vs. murine xenografts) to assess translational relevance .
How should researchers design SAR studies to optimize the anticancer activity of this compound?
Q. Advanced Research Focus
- Core Modifications :
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to the benzamide moiety to enhance target binding .
- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity trends from high-throughput screens .
What analytical methods are recommended for assessing the compound’s stability under physiological conditions?
Q. Basic Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
